N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
Brand Name: Vulcanchem
CAS No.: 376348-70-8
VCID: VC0028703
InChI: InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)/t21?,22?,23?,24-/m0/s1
SMILES: CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C
Molecular Formula: C27H41N5O2
Molecular Weight: 467.658

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine

CAS No.: 376348-70-8

Cat. No.: VC0028703

Molecular Formula: C27H41N5O2

Molecular Weight: 467.658

* For research use only. Not for human or veterinary use.

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine - 376348-70-8

Specification

CAS No. 376348-70-8
Molecular Formula C27H41N5O2
Molecular Weight 467.658
IUPAC Name tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate
Standard InChI InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)/t21?,22?,23?,24-/m0/s1
Standard InChI Key RFEKTEIXVDWMKV-GVWQBGCGSA-N
SMILES CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C

Introduction

Chemical Structure and Identification

Structural Composition

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine possesses a complex molecular architecture featuring multiple ring systems and functional groups. The compound contains a central 1,2,4-triazole heterocycle with methyl and isopropyl substituents, connected to an exo-8-azabicyclo[3.2.1]octane ring system. This bicyclic structure is linked to a phenylpropanamine moiety that bears a Boc (tert-butyloxycarbonyl) protecting group on the terminal amine .

The molecule features several stereogenic centers, with the main chiral center designated as (1S) in the propanamine portion of the molecule. The complexity of this structure suggests potential for specific three-dimensional interactions with biological targets .

Chemical Identifiers

The compound has been cataloged in multiple chemical databases with various identifiers that facilitate its recognition and retrieval across scientific platforms. Table 1 summarizes the key identifiers associated with this compound.

Table 1: Chemical Identifiers of N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine

Identifier TypeValue
PubChem CID46780873
CAS Registry Number376348-70-8
InChIKeyRFEKTEIXVDWMKV-GVWQBGCGSA-N
DSSTox Substance IDDTXSID20675719
Nikkaji NumberJ3.309.644E
WikidataQ82598322

These standardized identifiers enable precise referencing of the compound across scientific literature and chemical databases .

Physicochemical Properties

Fundamental Physical Properties

PropertyValueComputational Method
Molecular Weight467.6 g/molPubChem 2.2
XLogP3-AA4.7XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Cactvs 3.4.8.18
Rotatable Bond Count9Cactvs 3.4.8.18
Exact Mass467.32602557 DaPubChem 2.2

The XLogP3-AA value of 4.7 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potential challenges with aqueous solubility . The presence of one hydrogen bond donor and five hydrogen bond acceptors provides insights into the compound's capacity for intermolecular interactions . The nine rotatable bonds suggest considerable conformational flexibility, which may impact its binding characteristics with potential biological targets .

Nomenclature and Synonyms

IUPAC Nomenclature

The formal IUPAC name for this compound provides a systematic description of its structure according to international chemical nomenclature standards. The computed IUPAC name is:

tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

This name was computed using Lexichem TK 2.7.0 and follows the established IUPAC conventions for organic compound nomenclature .

Alternative Names and Synonyms

Synonym
tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate
N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
((S)-3-[3-(3-ISOPROPYL-5-METHYL- TRIAZOL-4-YL)-8-AZA-BICYCLO[3.2.1]OCT-8-YL]-1-PHENYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
tert-Butyl [(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate

These synonyms reflect different approaches to naming the compound, with variations in the representation of functional groups and stereochemistry .

Structural Representation

Canonical SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a compact string representation of the compound's chemical structure:

CC1=NN=C(N1C2CC3CCC(C2)N3CCC@@HNC(=O)OC(C)(C)C)C(C)C

This SMILES string was computed using OEChem 2.3.0 and encodes all the structural features of the molecule, including connectivity, bond types, and stereochemistry .

InChI Representation

The International Chemical Identifier (InChI) offers a standardized method for representing the compound's structure:

InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)/t21?,22?,23?,24-/m0/s1

This comprehensive string contains information about the compound's atomic connectivity, hydrogen placement, charge, stereochemistry, and isotopic composition .

Relationship to Triazole-Containing Compounds

Structural Classification

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine belongs to the broader class of triazole-containing compounds. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with 1,2,4-triazoles being particularly important in medicinal chemistry . The compound features a 1,2,4-triazole core with methyl and isopropyl substituents, which can influence its electronic properties and potential biological interactions.

Context Within Triazole Research

Research into triazole-based compounds has been extensive, particularly in the development of pharmaceuticals and bioactive molecules. Triazole-containing compounds have shown diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The synthesis of triazole scaffolds often involves azide-alkyne cycloaddition reactions, which have become a cornerstone of click chemistry approaches .

While specific research on N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine is limited in the available literature, similar triazole-containing compounds have been explored for various applications in medicinal chemistry. The structural elements present in this compound, including the Boc-protected amine and the azabicyclic system, suggest potential for biological activity worthy of further investigation.

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